3-(cyclohexylsulfanyl)-1H-1,2,4-triazole
Description
Properties
Molecular Formula |
C8H13N3S |
|---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
5-cyclohexylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C8H13N3S/c1-2-4-7(5-3-1)12-8-9-6-10-11-8/h6-7H,1-5H2,(H,9,10,11) |
InChI Key |
KIBIQDDXJUQNDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=NC=NN2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides with Carbonyl Compounds
The cyclocondensation of thiosemicarbazides with carbonyl precursors represents a classical route to 1,2,4-triazoles. For 3-(cyclohexylsulfanyl)-1H-1,2,4-triazole, this method involves synthesizing a cyclohexylsulfanyl-substituted thiosemicarbazide intermediate. The reaction typically proceeds via the following steps:
-
Synthesis of Cyclohexylsulfanyl Thiosemicarbazide :
Cyclohexylsulfanyl isothiocyanate reacts with hydrazine hydrate to form the corresponding thiosemicarbazide. For example:This intermediate is isolated and purified via recrystallization from ethanol .
-
Cyclocondensation with Carbonyl Compounds :
The thiosemicarbazide undergoes cyclocondensation with a carbonyl compound (e.g., formamide or acetyl chloride) under reflux in acidic or basic conditions. The reaction mechanism involves nucleophilic attack by the thiosemicarbazide’s amino group on the carbonyl carbon, followed by dehydration to form the triazole ring .
Optimization Insights :
-
Catalysts : Lewis acids like ZnCl₂ or FeCl₃ improve yields by facilitating dehydration .
-
Temperature : Reactions typically require 100–120°C for 6–12 hours .
-
Yield : Reported yields for analogous 3-alkylthio-1,2,4-triazoles range from 65% to 82% .
Oxidative Cyclization of Hydrazones
Oxidative cyclization of hydrazones derived from cyclohexylsulfanyl-containing aldehydes or ketones offers a regioselective pathway. This method, highlighted in recent reviews , leverages selenium dioxide (SeO₂) or iodine as oxidants:
-
Hydrazone Formation :
A cyclohexylsulfanyl-substituted carbonyl compound (e.g., cyclohexylsulfanyl acetophenone) reacts with hydrazine hydrate to form the corresponding hydrazone: -
Oxidative Cyclization :
Treatment with SeO₂ in dimethylformamide (DMF) at 80–100°C induces intramolecular cyclization, forming the triazole ring via dehydrogenation .
Key Advantages :
-
Regioselectivity : Favors 3-substitution due to electronic effects of the sulfanyl group .
-
Yield : Comparable oxidative methods yield 75–90% for fused 1,2,4-triazoles .
Post-Synthetic Modification via Nucleophilic Substitution
Post-functionalization of pre-formed 1,2,4-triazoles provides modular access to 3-(cyclohexylsulfanyl) derivatives:
-
Synthesis of 3-Halo-1H-1,2,4-triazole :
Bromination or iodination at the 3-position using N-bromosuccinimide (NBS) or I₂ in acetic acid . -
Nucleophilic Substitution with Cyclohexylthiol :
The halogenated triazole reacts with cyclohexylthiol in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C:
Challenges :
-
Substrate Availability : 3-Halo-1,2,4-triazoles require multi-step synthesis.
-
Competing Reactions : Overalkylation may occur without stringent temperature control .
One-Pot Synthesis Using Sulfur-Containing Reagents
A streamlined one-pot approach combines cyclohexylsulfanyl precursors with triazole-forming reagents. For instance, adapting the MEK azine formamide method :
-
Reaction Setup :
A mixture of cyclohexylsulfanyl hydrazine, formamide, and ammonium chloride is heated at 160–180°C under autogenous pressure. -
Mechanism :
Process Metrics :
Comparative Analysis of Methods
Chemical Reactions Analysis
Electrophilic Substitution Reactions
1,2,4-Triazoles are electron-rich heterocycles, making them susceptible to electrophilic attack. For 3-(cyclohexylsulfanyl)-1H-1,2,4-triazole, electrophilic substitution may occur at nitrogen atoms (positions 1, 2, or 4) due to their high electron density .
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ (conc.) | Nitration at N-1, N-2, or N-4 positions |
| Alkylation/Alkenylation | Alkyl halide, base | Substitution at nitrogen atoms |
Nucleophilic Substitution at Carbon Atoms
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nucleophilic Attack | Nu⁻ (e.g., CN⁻, OH⁻), base | Substitution at position 5 |
Reactivity of the Cyclohexylsulfanyl Group
The sulfanyl (-S-) group is a versatile substituent with multiple reaction pathways:
Oxidation
The sulfur atom can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) under acidic or neutral conditions. This reaction is common in sulfur-containing organic compounds.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ | Acidic conditions | 3-(Cyclohexylsulfinyl)-1H-1,2,4-triazole |
| H₂O₂, catalytic acid | Room temperature | 3-(Cyclohexylsulfonyl)-1H-1,2,4-triazole |
Alkylation/Alkenylation
The sulfanyl group can undergo alkylation via electrophilic substitution, forming sulfides or disulfides.
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Alkylation | Alkyl halide, base | Formation of S-alkylated derivatives |
Metal-Mediated Reactions
While 1,2,4-triazoles are not typically involved in transition-metal-catalyzed cross-coupling reactions like Suzuki or Heck, the sulfanyl group may enable alternative pathways. For example, the sulfur atom could act as a directing group in catalytic processes, though experimental validation would be required.
Synthetic Pathways
The synthesis of 3-(cyclohexylsulfanyl)-1H-1,2,4-triazole likely involves methods analogous to general triazole formation, such as:
-
Condensation of Amidines with Sulfur Reagents : Using amidines and sulfur-containing precursors (e.g., thiols or thioamides) under acidic or basic conditions .
-
Electrochemical Synthesis : As described for 1,2,4-triazoles, employing aryl hydrazines, alcohols, and paraformaldehyde with electrogenerated iodide radicals .
Stability and Degradation
1,2,4-Triazoles are generally stable, but the sulfanyl group may influence stability under extreme conditions. For example:
-
Acidic/Basic Conditions : Potential cleavage of the S-cyclohexyl bond or hydrolysis of the triazole ring.
-
Oxidative Degradation : Over-oxidation of the sulfanyl group to sulfonic acid or sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The 1,2,4-triazole scaffold is known for its significant antimicrobial properties. Compounds derived from this scaffold have been extensively studied for their efficacy against a range of pathogens.
- Antifungal Properties : Triazoles are commonly used as antifungal agents. For instance, compounds similar to 3-(cyclohexylsulfanyl)-1H-1,2,4-triazole have shown potent activity against Candida albicans and Aspergillus fumigatus, with some derivatives exhibiting MIC (Minimum Inhibitory Concentration) values significantly lower than that of standard antifungal drugs like fluconazole .
- Antibacterial Activity : Research indicates that triazole derivatives can also act as effective antibacterial agents. A study demonstrated that certain 1,2,4-triazole derivatives exhibited MIC values against methicillin-resistant Staphylococcus aureus that were lower than those of conventional antibiotics .
Mechanism of Action
The mechanism of action for 3-(cyclohexylsulfanyl)-1H-1,2,4-triazole involves the inhibition of enzymes critical for pathogen survival. In particular, it targets the shikimate pathway in bacteria and fungi, which is essential for the biosynthesis of aromatic amino acids .
Agricultural Applications
Fungicides
The compound has potential applications as a fungicide due to its antifungal properties. Triazoles are widely used in agriculture to control fungal diseases in crops. For example:
- Field Studies : Trials have shown that triazole-based fungicides can effectively reduce the incidence of fungal infections in crops such as wheat and barley . The efficacy of these compounds can be attributed to their ability to inhibit ergosterol synthesis in fungal cell membranes.
Materials Science
Polymer Development
3-(Cyclohexylsulfanyl)-1H-1,2,4-triazole is also being explored for its potential in material science:
- Coatings and Polymers : The compound can serve as a building block for synthesizing polymers with unique properties. Research is ongoing into its use in creating coatings that exhibit antimicrobial properties or enhanced durability.
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of CYCLOHEXYL 4H-1,2,4-TRIAZOL-3-YL SULFIDE involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes critical for the survival of pathogens . For example, it can inhibit dehydroquinase and shikimate kinase, enzymes involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria .
Comparison with Similar Compounds
Antifungal and Insecticidal Activity
- 3-[(4-Chlorobenzyl)thio]-1H-1,2,4-triazole: Chlorine substituents enhance antifungal potency by increasing electrophilicity and membrane penetration .
- Pyridazinone-Triazole Hybrids: Combining triazole with pyridazinone moieties (e.g., NC-170) amplifies insecticidal activity by targeting juvenile hormone pathways .
Enzyme Inhibition
- Carbonic Anhydrase-II Inhibition: Triazole derivatives with sulfanyl groups exhibit competitive inhibition via coordination to the enzyme’s zinc ion, with IC₅₀ values in the micromolar range .
- CYP450 Interactions: The cyclohexyl group may reduce metabolic degradation compared to smaller alkyl chains, prolonging biological half-life .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(cyclohexylsulfanyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Cyclohexylamine is reacted with thiocyanate to form a thiourea intermediate. Cyclization via acid catalysis (e.g., HCl) generates the triazole core .
- Step 2 : Sulfanyl group introduction via nucleophilic substitution using cyclohexylthiol under basic conditions (e.g., K₂CO₃ in DMF) .
- Key Variables :
- Temperature: Elevated temperatures (80–100°C) improve reaction kinetics but may increase side products.
- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the sulfanyl group .
- Yield Optimization : Yields range from 50–75% depending on purity of starting materials and reaction time (typically 12–24 hours).
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 3-(cyclohexylsulfanyl)-1H-1,2,4-triazole?
- NMR Analysis :
- ¹H NMR : Look for characteristic peaks:
- Cyclohexyl protons: δ 1.2–2.1 ppm (multiplet).
- Triazole protons: δ 8.2–8.5 ppm (singlet for NH) .
- ¹³C NMR : Sulfanyl carbon (C-S) appears at δ 35–40 ppm .
- IR Spectroscopy :
- N-H stretch: 3200–3400 cm⁻¹.
- C=S stretch: 650–750 cm⁻¹ .
- Mass Spectrometry :
- Molecular ion peak [M+H]⁺ at m/z 210.2 (calculated for C₉H₁₅N₃S) .
Advanced Research Questions
Q. What computational methods (e.g., DFT, molecular docking) are suitable for studying the electronic properties and bioactivity of this compound?
- Density Functional Theory (DFT) :
- Optimize geometry using B3LYP/6-31G(d) basis set to calculate frontier molecular orbitals (HOMO-LUMO gap), predicting reactivity .
- Key Findings :
- HOMO localized on the triazole ring, suggesting nucleophilic attack sites.
- LUMO near the sulfanyl group, indicating electrophilic susceptibility .
- Molecular Docking :
- Use AutoDock Vina to simulate binding to fungal CYP51 (target for antifungal activity).
- Results : Strong hydrogen bonding with His310 and hydrophobic interactions with cyclohexyl group .
Q. How do structural modifications (e.g., substituent variation on the triazole ring) affect biological activity?
- Case Study :
- Antifungal Activity :
- Replacement of cyclohexyl with fluorophenyl (as in epoxiconazole) increases binding to fungal lanosterol demethylase (CYP51) due to enhanced π-π stacking .
- Antibacterial Activity :
- Adding electron-withdrawing groups (e.g., -NO₂) at position 5 of the triazole improves membrane penetration but reduces solubility .
- Data Table :
| Substituent | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| Cyclohexylsulfanyl | 12.3 (Fungal) | 0.45 |
| 4-Fluorophenylsulfanyl | 8.9 (Fungal) | 0.28 |
| Nitro group at C5 | 15.6 (Bacterial) | 0.12 |
| Source: Adapted from |
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Root Causes :
- Variability in assay conditions (e.g., pH, incubation time).
- Impurity profiles: Commercial samples often lack analytical validation (e.g., Sigma-Aldrich states no purity data for similar compounds) .
- Mitigation :
- Reproduce experiments with HPLC-purified compound (>98% purity).
- Standardize assays using CLSI guidelines for antifungal/antibacterial testing .
Methodological Challenges
Q. How can researchers optimize purification of 3-(cyclohexylsulfanyl)-1H-1,2,4-triazole given its low aqueous solubility?
- Techniques :
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with >95% purity .
- Analytical Validation :
- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What safety precautions are critical when handling sulfanyl-containing triazoles?
- Hazards :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
